2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (E)-
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Overview
Description
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (E)- is an organic compound with the molecular formula C14H16BrNO. This compound is characterized by the presence of a butenamide backbone, a bromophenyl group, a cyclopropyl group, and a methyl group. The (E)-configuration indicates the specific geometric isomerism around the double bond in the butenamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (E)- typically involves the following steps:
Formation of the Butenamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable bromophenyl halide reacts with the butenamide backbone.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Methyl Group Addition: The methyl group can be introduced via alkylation, using a methyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The
Properties
CAS No. |
60548-29-0 |
---|---|
Molecular Formula |
C14H16BrNO |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-cyclopropyl-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16BrNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9+ |
InChI Key |
HBVSUMMDBHAAQS-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C(/C)\C(=O)NC1CC1)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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